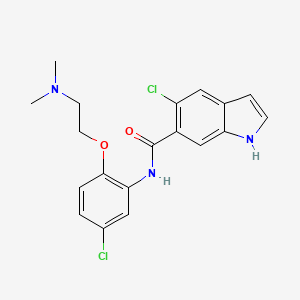
Nurr1 agonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nurr1 agonist 5 is a compound designed to activate the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-neuroinflammatory roles. Nurr1 is predominantly expressed in neurons and is crucial for the development and maintenance of dopaminergic neurons. It has been linked to neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nurr1 agonist 5 involves the structural optimization of known Nurr1 ligands, such as amodiaquine and chloroquine. The process includes scaffold hopping and fragment growing strategies to enhance potency and binding affinity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch processing and continuous flow methods. These methods ensure the efficient production of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Nurr1 agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various analogues of this compound, each with different functional groups that enhance its binding affinity and potency .
Applications De Recherche Scientifique
Nurr1 agonist 5 has several scientific research applications, including:
Mécanisme D'action
Nurr1 agonist 5 exerts its effects by binding to the ligand-binding domain of the Nurr1 receptor. This binding induces a conformational change in the receptor, promoting its interaction with co-regulators and enhancing its transcriptional activity. The activation of Nurr1 leads to the upregulation of genes involved in neuronal survival and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amodiaquine: An antimalarial drug identified as a weak Nurr1 modulator.
Chloroquine: Another antimalarial drug with limited potency as a Nurr1 agonist.
Glafenine: Shares a similar chemical scaffold with Nurr1 agonist 5.
Uniqueness
This compound is unique due to its enhanced potency and binding affinity compared to other Nurr1 ligands. Its structural optimization allows for more effective activation of the Nurr1 receptor, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C19H19Cl2N3O2 |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
5-chloro-N-[5-chloro-2-[2-(dimethylamino)ethoxy]phenyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-24(2)7-8-26-18-4-3-13(20)10-17(18)23-19(25)14-11-16-12(5-6-22-16)9-15(14)21/h3-6,9-11,22H,7-8H2,1-2H3,(H,23,25) |
Clé InChI |
LWEDOMJYGSQEGS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C3C=CNC3=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















